Cas no 1369370-80-8 (2-(2-ethyl-1,3-oxazol-5-yl)acetic acid)

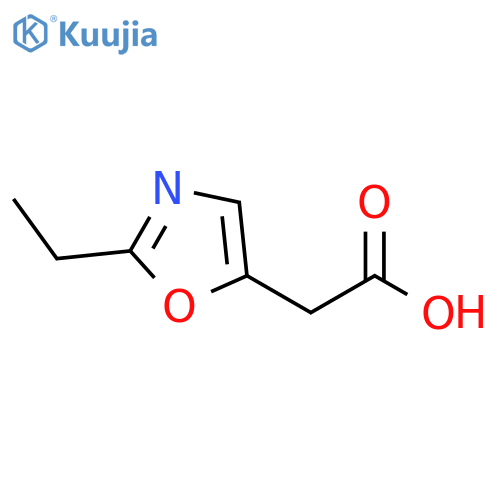

1369370-80-8 structure

商品名:2-(2-ethyl-1,3-oxazol-5-yl)acetic acid

CAS番号:1369370-80-8

MF:C7H9NO3

メガワット:155.151262044907

MDL:MFCD22069740

CID:5179464

PubChem ID:82416427

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Oxazoleacetic acid, 2-ethyl-

- 2-(2-ethyl-1,3-oxazol-5-yl)acetic acid

-

- MDL: MFCD22069740

- インチ: 1S/C7H9NO3/c1-2-6-8-4-5(11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

- InChIKey: DUJZAZDKNZGLHM-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(O)=O)=CN=C1CC

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331322-1.0g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 1g |

$1686.0 | 2023-06-07 | ||

| Enamine | EN300-331322-10g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 10g |

$4236.0 | 2023-09-04 | ||

| Enamine | EN300-331322-0.05g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 0.05g |

$827.0 | 2023-09-04 | ||

| Enamine | EN300-331322-0.1g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 0.1g |

$867.0 | 2023-09-04 | ||

| Enamine | EN300-331322-0.25g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 0.25g |

$906.0 | 2023-09-04 | ||

| Enamine | EN300-331322-10.0g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 10g |

$7250.0 | 2023-06-07 | ||

| Enamine | EN300-331322-2.5g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 2.5g |

$1931.0 | 2023-09-04 | ||

| Enamine | EN300-331322-5.0g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 5g |

$4890.0 | 2023-06-07 | ||

| Enamine | EN300-331322-0.5g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 0.5g |

$946.0 | 2023-09-04 | ||

| Enamine | EN300-331322-5g |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid |

1369370-80-8 | 5g |

$2858.0 | 2023-09-04 |

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

1369370-80-8 (2-(2-ethyl-1,3-oxazol-5-yl)acetic acid) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量